molecular formula C39H51N9O10 B1678712 Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 CAS No. 129809-09-2

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

Cat. No. B1678712
CAS RN: 129809-09-2
M. Wt: 805.9 g/mol
InChI Key: LGPYZTNCSBONPI-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is a linear hexapeptide . It has been studied as a potential antagonist for neurokinin-2 (NK-2) receptors .


Synthesis Analysis

The peptide has been synthesized and tested in a variety of isolated organs to determine its potential as a neurokinin-2 (NK-2) antagonist . It has been tested in three monoreceptor systems: the dog carotid artery (NK-1), the rabbit pulmonary artery (NK-2), and the rat portal vein (NK-3), as well as on other preparations containing NK-2 receptors .


Molecular Structure Analysis

The molecular formula of “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is C39H51N9O10 . Its molecular weight is 805.9 g/mol . The IUPAC name is (3S)-3-[[ (2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[ (2S)-5-amino-1-[[ (2S)-1-[[ (2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid .


Chemical Reactions Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has been shown to reduce or eliminate the effects of neurokinin A (NKA) in practically all the preparations containing NK-2 receptors .


Physical And Chemical Properties Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has a molecular weight of 805.9 g/mol . Its molecular formula is C39H51N9O10 .

properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNICJVWMKEV-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926503
Record name 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

CAS RN

129809-09-2
Record name R 396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129809092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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